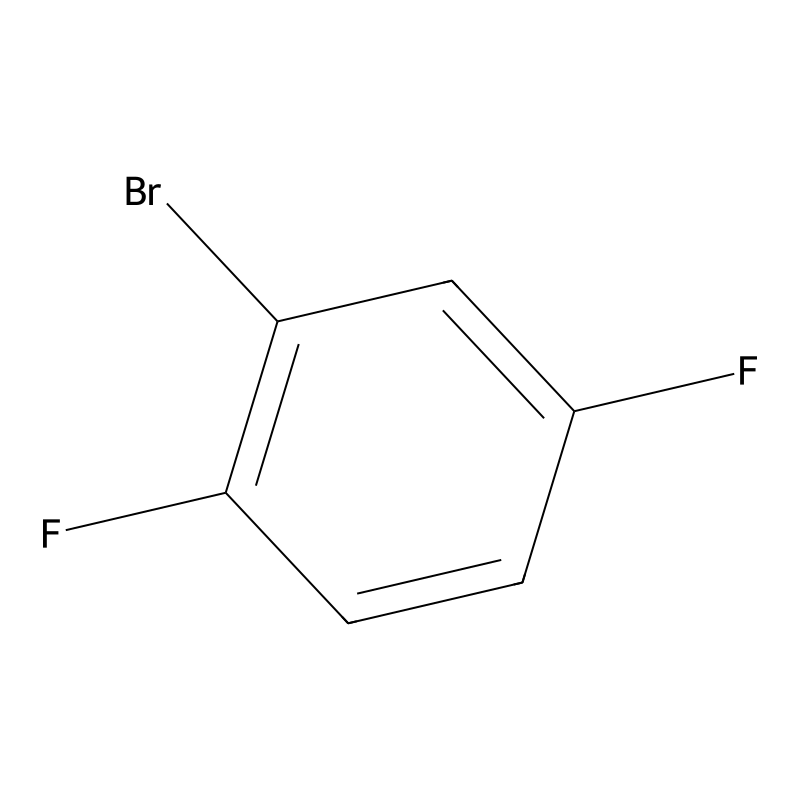

2-Bromo-1,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor:

2-Bromo-1,4-difluorobenzene primarily finds application in scientific research as a precursor molecule for the synthesis of other compounds. One notable example is its role in the preparation of 1,4-difluoroanthraquinone, a key intermediate in the synthesis of the anti-cancer drug ametantrone [].

2-Bromo-1,4-difluorobenzene is an organic compound with the molecular formula C₆H₃BrF₂ and a molecular weight of approximately 192.99 g/mol. It is characterized by the presence of two fluorine atoms and one bromine atom attached to a benzene ring, specifically at the 2 and 4 positions relative to each other. This compound is a colorless liquid at room temperature and is known for its moderate solubility in organic solvents.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.

- Electrophilic Aromatic Substitution: The fluorine substituents can direct electrophiles to the ortho and para positions, allowing for further functionalization of the aromatic ring.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The biological activity of 2-bromo-1,4-difluorobenzene has been explored in various studies. It shows potential as a biochemical reagent in life sciences research. Its structure allows it to interact with biological systems, though specific pharmacological effects are not extensively documented. The compound is classified as a skin irritant and can cause serious eye irritation upon contact .

Several methods exist for synthesizing 2-bromo-1,4-difluorobenzene:

- Halogenation of Difluorobenzene: This method involves brominating 1,4-difluorobenzene using bromine in the presence of a catalyst.

- Nucleophilic Substitution: Starting from 1,4-difluorobenzene, bromine can be introduced through nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The compound can also be synthesized by reacting difluorobenzene with brominating agents under controlled conditions.

2-Bromo-1,4-difluorobenzene has several applications:

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Reagent: Utilized in organic synthesis and life sciences research due to its unique reactivity.

- Material Science: It may be used in developing new materials with specific properties due to its halogen substituents.

Studies on the interactions of 2-bromo-1,4-difluorobenzene with other compounds have shown that it can participate in various chemical transformations. Its reactivity profile makes it suitable for use in coupling reactions and other synthetic applications. Additionally, its interactions with biological systems warrant further investigation to explore potential therapeutic uses or toxicological effects.

Several compounds share structural similarities with 2-bromo-1,4-difluorobenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Chloro-1,4-difluorobenzene | 399-94-0 | High | Chlorine instead of bromine |

| 2-Iodo-1,4-difluorobenzene | 399-94-0 | High | Iodine substitution increases reactivity |

| 2,3-Dibromo-1,4-difluorobenzene | 179737-33-8 | Moderate | Two bromines increase potential for nucleophilic attack |

| 1-Bromo-2-fluorobenzene | 34861-8 | Moderate | Different positioning of halogens affecting reactivity |

| 3-Bromo-1,4-difluorobenzene | 399-94-0 | Moderate | Bromine at the meta position alters electronic properties |

The uniqueness of 2-bromo-1,4-difluorobenzene lies in its specific combination of halogen substituents and their positions on the benzene ring, which influence its chemical behavior and potential applications compared to similar compounds.

XLogP3

GHS Hazard Statements

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant